6-Methylisatin

説明

準備方法

Synthetic Routes and Reaction Conditions: 6-Methylisatin can be synthesized through several methods. One common approach involves the reaction of metatoluidine with methyl mesoxalate. This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for further applications .

化学反応の分析

Types of Reactions: 6-Methylisatin undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can yield reduced forms of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly at the nitrogen or carbonyl groups, can produce a wide range of derivatives with diverse applications

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-1H-indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted isatin compounds .

科学的研究の応用

Pharmacological Activities

6-Methylisatin exhibits a wide range of pharmacological activities, making it a subject of interest for drug development. The following table summarizes the key therapeutic effects associated with this compound and its derivatives:

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Recent studies have identified specific structural modifications that enhance its efficacy against various targets:

- Substituents at C-3 and C-5: Modifications at these positions have been shown to significantly increase anticancer activity against specific cell lines such as MCF-7 and Caco-2 .

- Hydroxy Groups: The introduction of hydroxy groups at specific positions enhances selectivity for monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant for neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- A study by Eldehna et al. demonstrated that novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene) thiazolidin-2-ylidene) amino) benzenesulfonamides exhibited significant growth inhibition against MCF-7 cells with an IC50 value of 3.96 µM .

- Another research effort focused on bis-isatin analogues, which showed potent anticancer activity via tubulin inhibition, indicating a promising direction for further development .

作用機序

The mechanism of action of 6-Methylisatin involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. Additionally, its antimicrobial properties may result from disrupting the cell membrane or inhibiting essential enzymes in microorganisms .

類似化合物との比較

Isatin: The parent compound of 6-Methylisatin, known for its broad-spectrum biological activities.

5-Methylisatin: Another methylated derivative with distinct chemical and biological properties.

N-Methylisatin: A derivative with a methyl group at the nitrogen position, exhibiting unique pharmacological activities.

Uniqueness of this compound: this compound stands out due to the specific position of the methyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for the development of novel derivatives with potentially enhanced therapeutic properties .

生物活性

6-Methylisatin, an analog of isatin, has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, antibacterial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

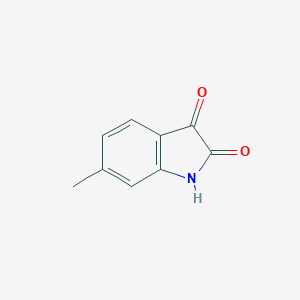

Chemical Structure and Properties

This compound is characterized by its indole structure with a methyl group at the 6-position. Its chemical formula is , and it has a molecular weight of 163.16 g/mol. The presence of the methyl group influences its biological interactions and potency.

Antiviral Activity

Research indicates that this compound and its derivatives possess significant antiviral properties. A notable study demonstrated that certain derivatives could inhibit the replication of viruses such as the Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV). For instance, a derivative known as SCH 16 showed complete inhibition of JEV replication in vitro at concentrations as low as 4 μg/ml .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Type | IC50 (μg/ml) | In Vivo Efficacy |

|---|---|---|---|

| SCH 16 | Japanese Encephalitis Virus | 4 | Complete protection at 500 mg/kg |

| SCH 16 | West Nile Virus | 16 | Prolonged survival in mice |

Antibacterial Activity

This compound exhibits promising antibacterial activity against various strains of bacteria. A study reported that several isatin derivatives showed activity comparable to norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus . The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/ml |

| This compound | Bacillus cereus | 16 μg/ml |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, research indicated that treatment with this compound led to significant reductions in cell viability in human cancer cell lines such as HeLa and MCF-7 .

Case Study: Apoptotic Effects in Cancer Cells

- Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer)

- Method: MTT assay to assess cell viability

- Results:

- Significant reduction in viability at concentrations above 20 μM.

- Induction of apoptosis confirmed by flow cytometry.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly its ability to inhibit neuronal apoptosis and oxidative stress. It has been shown to modulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and differentiation .

Table 3: Neuroprotective Effects of this compound

特性

IUPAC Name |

6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。